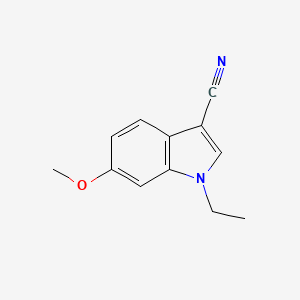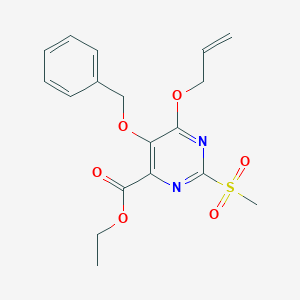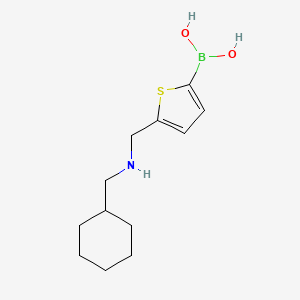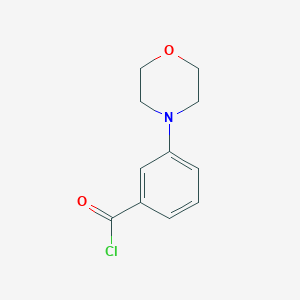
3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester
Vue d'ensemble
Description
3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester: is a complex organic compound that features both aromatic and heteroaromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-(2-bromo-pyridin-4-ylamino)-benzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like tin(II) chloride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-(2-bromo-pyridin-4-ylamino)-benzoic acid methyl ester
- 3-Amino-4-(2-chloro-pyridin-4-ylamino)-benzoic acid methyl ester
- 3-Amino-4-(2-bromo-pyridin-3-ylamino)-benzoic acid methyl ester
Uniqueness
The unique combination of the amino group, bromine atom, and the specific positioning on the aromatic rings makes 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester particularly interesting. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications.
Propriétés
Formule moléculaire |
C13H12BrN3O2 |
|---|---|
Poids moléculaire |
322.16 g/mol |
Nom IUPAC |
methyl 3-amino-4-[(2-bromopyridin-4-yl)amino]benzoate |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-13(18)8-2-3-11(10(15)6-8)17-9-4-5-16-12(14)7-9/h2-7H,15H2,1H3,(H,16,17) |
Clé InChI |
OWMQPEKINFKZTB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)NC2=CC(=NC=C2)Br)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8316762.png)




![(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol](/img/structure/B8316797.png)


